5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, also known as CNO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNO is a synthetic compound that is structurally similar to clozapine, a drug used to treat schizophrenia. However, CNO has been found to have distinct advantages over clozapine in terms of its pharmacological properties.
Mechanism of Action
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole acts as an agonist for DREADDs, which are modified G protein-coupled receptors that are not activated by endogenous ligands. When 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole binds to DREADDs, it causes a conformational change that activates downstream signaling pathways, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been shown to have a range of effects on brain function and behavior. Studies have demonstrated that activation of DREADDs with 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole can modulate neuronal activity in specific brain regions, leading to changes in behavior such as altered locomotion, anxiety, and social interaction. 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has also been used to study the role of specific neural circuits in disease models, such as addiction and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in scientific research is its specificity for DREADDs, which allows for precise manipulation of specific neural circuits. Additionally, 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has a long half-life in vivo, which allows for sustained activation of DREADDs. However, one limitation of using 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole is that it can have off-target effects on other receptors, which can complicate interpretation of results. Additionally, the use of genetic techniques to express DREADDs in specific neurons can be technically challenging and time-consuming.
Future Directions
There are several potential future directions for research involving 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. One area of interest is the development of improved DREADDs that have higher affinity and specificity for 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole. Additionally, there is potential for the use of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole in the development of novel therapies for neurological and psychiatric diseases. Finally, further research is needed to fully understand the potential off-target effects of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole and how they may impact interpretation of results.
Synthesis Methods
The synthesis of 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole involves several steps, including the reaction of 2-chloro-5-methyl-3-nitropyridine with 3-azabicyclo[3.3.1]nonane to form 5-methyl-3-nitro-2-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine. This compound is then reduced to 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridine, which is then reacted with ethyl chloroformate to form 5-methyl-3-(3-azabicyclo[3.3.1]nonan-3-yl)pyridin-2-yl ethyl carbonate. Finally, this compound is reacted with 2-bromo-1-(methylthio)-1H-benzimidazole to form 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole.
Scientific Research Applications
5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole has been widely used in scientific research as a tool to study the function of specific brain circuits. 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole is a selective agonist for the designer G protein-coupled receptor DREADD (Designer Receptors Exclusively Activated by Designer Drugs), which can be expressed in specific neurons using genetic techniques. By activating DREADD-expressing neurons with 5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole, researchers can selectively manipulate the activity of specific neural circuits and study their function in behavior and disease.
properties
IUPAC Name |
5-methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-7-11(14-17-10)8-16-6-5-12-3-4-13(9-16)15(12)2/h7,12-13H,3-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPPUVIAYSPDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.